2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine
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Overview
Description
2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with piperazine. One common method includes the following steps:
Starting Materials: 2-chloro-4-methylpyrimidine and piperazine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as chloroform or dichloromethane, with a base like potassium carbonate to facilitate the reaction.
Procedure: The 2-chloro-4-methylpyrimidine is dissolved in the solvent, and piperazine is added to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound has been investigated for its neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
502133-38-2 |
---|---|
Molecular Formula |
C9H13ClN4 |
Molecular Weight |
212.68 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H13ClN4/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
InChI Key |
SAUOFLCAYXUTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCNCC2 |
Origin of Product |
United States |
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